2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity Research : The compound was evaluated for its antitumor activity. However, under the conditions employed, these compounds did not show significant antitumor activity (Andreani et al., 1983).
Angiotensin II Receptor Antagonism : Research on imidazole-5-carboxylic acids, related to the compound , investigated their role as angiotensin II (AII) receptor antagonists. These compounds showed potent antagonistic activity, particularly the 4-(1-hydroxyalkyl)-imidazole derivatives (Yanagisawa et al., 1996).
Catalysis in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, which include the structure of the compound in focus, have been shown to be efficient catalysts in transesterification between esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate at room temperature (Grasa et al., 2002).
Corrosion Inhibition : Derivatives of the compound, specifically imidazole and benzimidazole bearing 1, 3, 4-oxadiazoles, have been synthesized and assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These derivatives displayed protective properties and mixed-type behavior as corrosion inhibitors (Ammal et al., 2018).
Synthesis and Biological Activities : A variety of imidazole-based compounds, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial, antimalarial, and antitubercular activities. These studies highlight the potential of imidazole derivatives in therapeutic applications (Vekariya et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a broad range of targets due to their versatile chemical structure . They have shown potential in treating various conditions such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been shown to interact with various enzymes and proteins . For instance, some imidazole derivatives have been found to inhibit the V600E-BRAF kinase, a protein target involved in various types of human cancers .
Cellular Effects
Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Some imidazole derivatives have been found to inhibit the V600E-BRAF kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-5(8(12)13)14-7(11-4)6-9-2-3-10-6/h2-3H,1H3,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVMHGVBNSQROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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